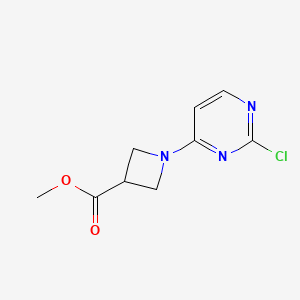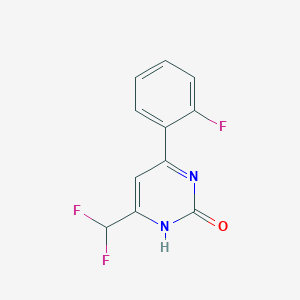
4-(difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one
Übersicht
Beschreibung
4-(Difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one, commonly referred to as ‘DFMP’, is a synthetic compound that has recently become a popular research tool in the scientific community. It has been used in a variety of scientific applications, such as drug development and biochemical research. DFMP has been shown to exhibit a number of interesting properties, including its ability to act as a fluorophore and its ability to interact with various proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A study by Sukach et al. (2015) demonstrated the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, showcasing the compound's utility in generating new chemical structures with potential biological activity. The synthesis process emphasized Michael-like 1,4-conjugate hydrocyanation reactions, leading to new trifluoromethylated compounds (Sukach et al., 2015).
Another study focused on quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds derivatives, highlighting the importance of pyrimidine as a hydrogen bonding site in medicinal chemistry applications. This research provides insights into the structural and electronic properties of pyrimidine derivatives, which are crucial for understanding their interactions in biological systems (Traoré et al., 2017).
Research on novel pyrimidine derivatives as potent anti-inflammatory and analgesic agents by Muralidharan et al. (2019) indicates the potential of these compounds in therapeutic applications. The study synthesized new pyrimidine derivatives and evaluated their biological activities, demonstrating the role of the pyrimidine nucleus in medicinal chemistry (Muralidharan, Raja, & Deepti, 2019).
Applications in Drug Development
- The process development of Voriconazole, a broad-spectrum triazole antifungal agent, involved the synthesis of pyrimidine derivatives, illustrating the application of such compounds in the development of pharmaceuticals. The study by Butters et al. (2001) detailed the synthetic routes and stereochemical considerations in the creation of Voriconazole, underlining the significance of pyrimidine chemistry in drug synthesis (Butters et al., 2001).
Molecular Interactions and Structural Analysis
- A detailed analysis of the crystal structure of nuarimol, a pyrimidine fungicide, by Kang et al. (2015) offers insights into the molecular interactions and conformational stability of pyrimidine derivatives. This research contributes to the understanding of structural determinants for the biological activity of pyrimidine-based compounds (Kang et al., 2015).
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-4-(2-fluorophenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-7-4-2-1-3-6(7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSDCSSGTRSWRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)NC(=C2)C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1481374.png)
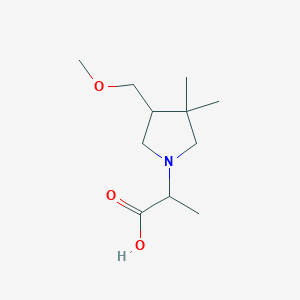
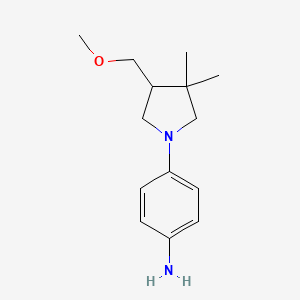
![(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481380.png)
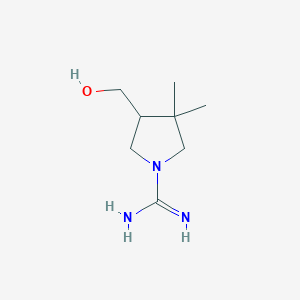
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1481383.png)
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481384.png)

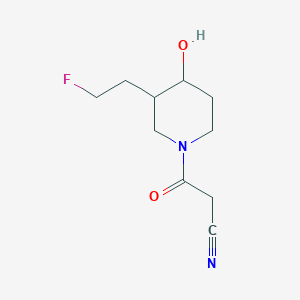
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481389.png)
![(2-(3-Aminopropyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481391.png)
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)
![(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1481394.png)
